Sub-Nanomolar PDE4B1 Inhibition Differentiates N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide from Other Phosphodiesterase Probes
N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide inhibits human recombinant PDE4B1 with an IC50 of 0.316 nM in a scintillation proximity assay using [³H]-cAMP as substrate [1]. In comparison, the same compound shows an IC50 of 23,000 nM against DNMT3A, representing a >72,000‑fold selectivity window [2]. While direct head‑to‑head comparisons with other PDE4 inhibitors in the same assay are not publicly available for this specific compound, this potency is approximately 3,000‑fold greater than that of the classical PDE4 inhibitor rolipram (IC50 ~1,000 nM) and 60‑fold greater than that of the clinical PDE4 inhibitor apremilast (IC50 ~20 nM) when comparing cross‑study data [3]. This quantitative potency differential underpins the compound's utility as a high‑affinity chemical probe for PDE4B1‑mediated signaling studies.
| Evidence Dimension | PDE4B1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.316 nM |
| Comparator Or Baseline | Rolipram (IC50 ~1,000 nM); Apremilast (IC50 ~20 nM); Target compound vs. DNMT3A (23,000 nM) |
| Quantified Difference | 3,000‑fold more potent than rolipram; 60‑fold more potent than apremilast; 72,784‑fold selectivity over DNMT3A |
| Conditions | Full‑length human recombinant PDE4B1; [³H]-cAMP substrate; scintillation proximity assay |
Why This Matters
Procurement of this specific compound is necessary to achieve sub‑nanomolar PDE4B1 inhibition, which is unattainable with generic PDE4 inhibitors, thereby enabling high‑resolution dissection of cAMP‑dependent pathways.
- [1] BindingDB. BDBM50148240 (CHEMBL3763271). PDE4B1 IC50 = 0.316 nM. View Source
- [2] BindingDB. BDBM50148240 (CHEMBL3763271). DNMT3A IC50 = 23,000 nM. View Source
- [3] ChEMBL. Rolipram CHEMBL63; Apremilast CHEMBL514800. View Source
